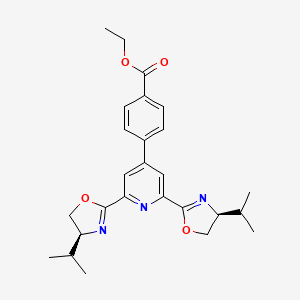
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyridine ring, which is further substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazoline rings from amino alcohols and carboxylic acids under dehydrating conditions. The pyridine ring is then functionalized with these oxazoline groups through nucleophilic substitution reactions. Finally, the benzoate ester is introduced via esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. The oxazoline rings and pyridine moiety play crucial roles in binding to the active site of the enzyme, while the benzoate ester enhances the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.
Methyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two oxazoline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Properties
Molecular Formula |
C26H31N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C26H31N3O4/c1-6-31-26(30)18-9-7-17(8-10-18)19-11-20(24-28-22(13-32-24)15(2)3)27-21(12-19)25-29-23(14-33-25)16(4)5/h7-12,15-16,22-23H,6,13-14H2,1-5H3/t22-,23-/m1/s1 |
InChI Key |
KFLZHNUNWULNML-DHIUTWEWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=N[C@H](CO3)C(C)C)C4=N[C@H](CO4)C(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(CO3)C(C)C)C4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















